molecular formula C5H9F4N B2853695 (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine CAS No. 2248175-33-7

(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine

Cat. No.: B2853695
CAS No.: 2248175-33-7
M. Wt: 159.128
InChI Key: HBUCUDYDRQTERV-VKHMYHEASA-N
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Description

(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine: is an organic compound characterized by the presence of four fluorine atoms and a methyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable precursor, followed by amination. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the selective introduction of fluorine atoms and the formation of the desired amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process is optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce simpler amines. Substitution reactions can result in the formation of various fluorinated derivatives.

Scientific Research Applications

(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and its use as a probe for investigating biochemical pathways.

    Medicine: The compound’s fluorinated structure is of interest in medicinal chemistry for the design of new drugs with improved pharmacokinetic properties.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-ol: A similar compound with a hydroxyl group instead of an amine group.

    (2S)-3,3,4,4-Tetrafluoro-2-methylbutanoic acid: A carboxylic acid derivative with similar fluorination.

    (2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-thiol: A thiol derivative with similar structural features.

Uniqueness

(2S)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine is unique due to its specific combination of fluorine atoms and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications that require high reactivity, stability, and specificity.

Properties

IUPAC Name

(2S)-3,3,4,4-tetrafluoro-2-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F4N/c1-3(2-10)5(8,9)4(6)7/h3-4H,2,10H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUCUDYDRQTERV-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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